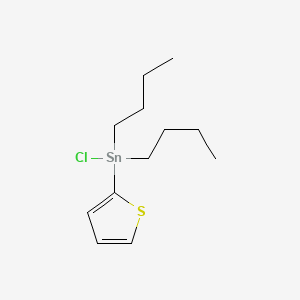
Dibutyl(chloro)(thiophen-2-yl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl(chloro)(thiophen-2-yl)stannane is an organotin compound that features a thiophene ring bonded to a tin atom, which is also bonded to two butyl groups and one chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutyl(chloro)(thiophen-2-yl)stannane can be synthesized through a Stille coupling reaction, which involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Tributyl(thiophen-2-yl)stannane and a chlorinating agent such as thionyl chloride.
Catalyst: Palladium(0) complex.
Solvent: Tetrahydrofuran (THF) or another suitable organic solvent.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis apply. These methods often involve large-scale Stille coupling reactions with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl(chloro)(thiophen-2-yl)stannane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium alkoxides or amines. Conditions typically involve mild temperatures and organic solvents.
Coupling Reactions: Palladium catalysts and organic halides are commonly used. Reactions are often carried out in the presence of a base, such as potassium carbonate, and an organic solvent like THF.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
Substitution Reactions: Products include substituted organotin compounds with various functional groups.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Oxidation and Reduction: Products include oxidized or reduced thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Dibutyl(chloro)(thiophen-2-yl)stannane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds, including anticancer and antimicrobial agents.
Catalysis: Employed as a catalyst or catalyst precursor in various organic transformations.
Wirkmechanismus
The mechanism of action of Dibutyl(chloro)(thiophen-2-yl)stannane in chemical reactions involves the activation of the tin-carbon bond by a palladium catalyst, followed by transmetalation and reductive elimination steps. This process facilitates the formation of new carbon-carbon bonds in coupling reactions. The thiophene ring can also participate in π-π interactions and electron transfer processes, contributing to its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyl(thiophen-2-yl)stannane: Similar structure but with three butyl groups instead of two and no chlorine atom.
Dibutyl(phenyl)stannane: Contains a phenyl ring instead of a thiophene ring.
Dibutyl(chloro)stannane: Lacks the thiophene ring, containing only butyl groups and a chlorine atom.
Uniqueness
Dibutyl(chloro)(thiophen-2-yl)stannane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. The combination of the thiophene ring with the organotin moiety makes it particularly useful in organic synthesis and materials science applications.
Eigenschaften
CAS-Nummer |
123431-12-9 |
|---|---|
Molekularformel |
C12H21ClSSn |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
dibutyl-chloro-thiophen-2-ylstannane |
InChI |
InChI=1S/C4H3S.2C4H9.ClH.Sn/c1-2-4-5-3-1;2*1-3-4-2;;/h1-3H;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
OHSDGXWMSZLIGF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(C1=CC=CS1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Hydroperoxide, 1-methyl-1-[4'-(1-methylethyl)[1,1'-biphenyl]-4-yl]ethyl](/img/structure/B14280460.png)
![(2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14280476.png)
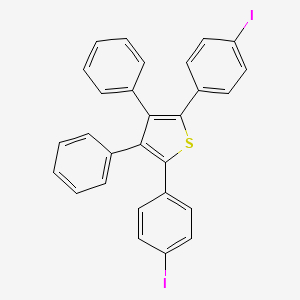
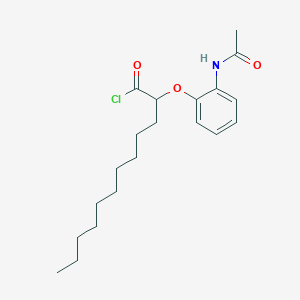
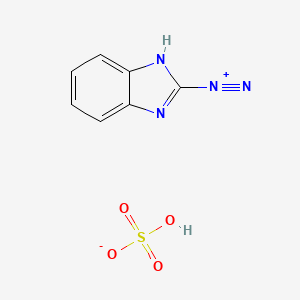
![3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one](/img/structure/B14280502.png)
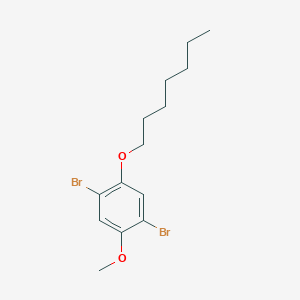
![Bicyclo[2.1.1]hex-2-yne](/img/structure/B14280513.png)
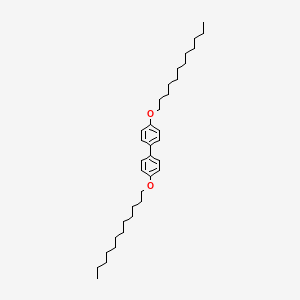
![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)
![[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)](/img/structure/B14280543.png)
